molecular formula C16H19N3O2 B12603374 5-tert-butyl-N-(3-methoxyphenyl)pyrazine-2-carboxamide CAS No. 879131-33-6

5-tert-butyl-N-(3-methoxyphenyl)pyrazine-2-carboxamide

Cat. No.: B12603374
CAS No.: 879131-33-6
M. Wt: 285.34 g/mol
InChI Key: FSZVIHJFHMAJOE-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(3-methoxyphenyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazine ring substituted with a tert-butyl group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(3-methoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with appropriate amines. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with 3-methoxyaniline to form the desired carboxamide . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(3-methoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-tert-butyl-N-(3-hydroxyphenyl)pyrazine-2-carboxamide, while reduction of the pyrazine ring may lead to a dihydropyrazine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(3-methoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is believed to be due to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound may also interact with other enzymes and proteins, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

Uniqueness

5-tert-butyl-N-(3-methoxyphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the methoxy group may contribute to its electronic properties and reactivity.

Properties

CAS No.

879131-33-6

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

5-tert-butyl-N-(3-methoxyphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)14-10-17-13(9-18-14)15(20)19-11-6-5-7-12(8-11)21-4/h5-10H,1-4H3,(H,19,20)

InChI Key

FSZVIHJFHMAJOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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